Carbonic Anhydrase Inhibition Potential – Class-Level Structural Inference from N-Sulfamoylphenyl-β-Alanine Series (No Direct Data)
The primary benzenesulfonamide moiety present in the target compound is a well-characterized zinc-binding warhead that anchors inhibitors in the active site of carbonic anhydrase isoforms. In the structurally closest published series—N‑sulfamoylphenyl‑ and N‑sulfamoylphenyl‑N‑thiazolyl‑β‑alanines described by Vaškevičienė et al. (2017)—compounds bearing a free –SO₂NH₂ group consistently engaged human CA isoforms I, II, VII, VB, IX, and XII with Kd values spanning from low nanomolar to micromolar range, depending critically on the substitution pattern at the β‑alanine nitrogen [1]. However, the target compound differs in that the β‑alanine nitrogen is acylated with a thiazole‑benzamide tail rather than the simple thiazolyl or alkyl substituents evaluated in the published panel. No Kd, Ki, or IC50 value for the target compound against any human CA isoform has been reported in primary literature, patents, or public databases to date. Therefore, quantitative differentiation from the published analogs or from clinically used sulfonamide CA inhibitors such as acetazolamide (hCA II Ki = 12.5 nM) cannot be asserted [1]. Furthermore, the thiazole-containing CDK2 inhibitor RC‑2‑143 (PDB 3R9O, IC50 = 0.0009 μM) provides precedent that a 2‑aminothiazole‑sulfamoylphenyl core can potently engage kinase active sites, but the target compound lacks the 4‑amino‑5‑carboxamide thiazole substitution pattern required for CDK2 binding [2]. No kinase inhibition data are available for CAS 1040654-45-2.
| Evidence Dimension | Carbonic anhydrase II binding affinity (Kd) |
|---|---|
| Target Compound Data | No data available for CAS 1040654-45-2 |
| Comparator Or Baseline | Most potent analog from Vaškevičienė et al. 2017 series: di‑bromo meta‑substituted compound, Kd ≤ 10 nM for CA VB (isoform‑specific); acetazolamide hCA II Ki = 12.5 nM |
| Quantified Difference | Cannot be calculated—target compound data absent |
| Conditions | Fluorescent thermal shift assay and stopped-flow CO₂ hydration assay (Vaškevičienė et al. 2017) |
Why This Matters
Without direct CA inhibition data, a buyer cannot determine whether the target compound matches, exceeds, or falls short of the class benchmark potency; selection must be justified on the compound's unique linker architecture rather than proven target activity.
- [1] Vaškevičienė I, Paketurytė V, Zubrienė A, Kantminienė K, Mickevičius V, Matulis D. N-Sulfamoylphenyl- and N-sulfamoylphenyl-N-thiazolyl-β-alanines and their derivatives as inhibitors of human carbonic anhydrases. Bioorganic Chemistry. 2017;75:16-29. doi:10.1016/j.bioorg.2017.08.012 View Source
- [2] Schönbrunn E, Betzi S, Alam R, et al. Development of highly potent diaminothiazole inhibitors of CDK2. J Med Chem. 2013;56(10):3768-3782. doi:10.1021/jm301234k. PDB ID 3R9O, ligand Z71: 4-amino-N-(3,5-difluorophenyl)-2-[(4-sulfamoylphenyl)amino]-1,3-thiazole-5-carboxamide (IC50 = 0.0009–0.0015 μM). View Source
